1-fluorocycloheptane-1-carboxylic acid
Description
1-Fluorocycloheptane-1-carboxylic acid is a fluorinated cycloalkane carboxylic acid featuring a seven-membered cycloheptane ring with a fluorine atom and a carboxylic acid group (-COOH) at the 1-position.
Properties
CAS No. |
377725-13-8 |
|---|---|
Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-fluorocycloheptane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Fluorinated Cycloheptane Derivatives: One common method involves the oxidation of fluorinated cycloheptane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Grignard Reagent Carboxylation: Another method involves the carboxylation of a Grignard reagent derived from fluorocycloheptane with carbon dioxide (CO₂) followed by acidification to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-fluorocycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), polar aprotic solvents.
Major Products Formed
Oxidation: Fluorinated cycloheptanone derivatives.
Reduction: Fluorocycloheptanol.
Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.
Scientific Research Applications
1-fluorocycloheptane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-fluorocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The fluorine atom in the compound can form strong hydrogen bonds and electrostatic interactions with biological targets, enhancing binding affinity and specificity.
Pathways Involved: The compound can modulate various biochemical pathways, including enzyme inhibition and receptor activation, depending on its structural analogs and derivatives.
Comparison with Similar Compounds
Ring Size and Conformational Flexibility
- 1-Fluorocycloheptane-1-carboxylic acid: Ring size: 7-membered cycloheptane. Conformational flexibility: Larger rings like cycloheptane adopt multiple puckered conformations, reducing steric strain compared to smaller rings. The fluorine substituent may occupy equatorial or axial positions, but with less pronounced energy differences than in cyclohexane derivatives .
- 1-Fluorocyclopropane-1-carboxylic acid (): Ring size: 3-membered cyclopropane. Conformational flexibility: Highly strained due to bond angles deviating from ideal tetrahedral geometry, leading to increased reactivity.
- [18F]1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) (): Ring size: 4-membered cyclobutane. Conformational flexibility: Moderate strain, with the amino (-NH2) and fluorine substituents influencing ring puckering. Used in PET imaging due to tumor-selective uptake .
Chemical and Physical Properties
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